molecular formula C5H3F7N2 B12507505 1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine

1,1,1,3,5,5,5-Heptafluoro-4-iminopent-2-en-2-amine

Cat. No.: B12507505
M. Wt: 224.08 g/mol
InChI Key: NSPGYANHJLMYBV-UHFFFAOYSA-N
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Description

2-Amino-4-iminoheptafluoropent-2-ene is a fluorinated organic compound with the molecular formula C5H3F7N2. This compound is characterized by the presence of both amino and imino functional groups, along with a high degree of fluorination, which imparts unique chemical properties. It is used in various scientific research fields due to its distinctive reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-iminoheptafluoropent-2-ene typically involves the reaction of heptafluoropent-2-ene with ammonia under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:

Industrial Production Methods

Industrial production of 2-Amino-4-iminoheptafluoropent-2-ene follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-iminoheptafluoropent-2-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-iminoheptafluoropent-2-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-iminoheptafluoropent-2-ene involves its interaction with molecular targets through its amino and imino groups. These functional groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The high degree of fluorination also enhances its lipophilicity, allowing it to interact with lipid membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-iminoheptafluoropent-2-ene: C5H3F7N2

    2-Amino-4-iminoheptafluoropent-3-ene: C5H3F7N2

    2-Amino-4-iminoheptafluoropent-4-ene: C5H3F7N2

Uniqueness

2-Amino-4-iminoheptafluoropent-2-ene is unique due to its specific positioning of the amino and imino groups, which imparts distinct reactivity compared to its isomers. The high degree of fluorination also differentiates it from other similar compounds, providing enhanced stability and unique chemical properties .

Properties

Molecular Formula

C5H3F7N2

Molecular Weight

224.08 g/mol

IUPAC Name

1,1,1,3,5,5,5-heptafluoro-4-iminopent-2-en-2-amine

InChI

InChI=1S/C5H3F7N2/c6-1(2(13)4(7,8)9)3(14)5(10,11)12/h13H,14H2

InChI Key

NSPGYANHJLMYBV-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(F)(F)F)N)(C(=N)C(F)(F)F)F

Origin of Product

United States

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